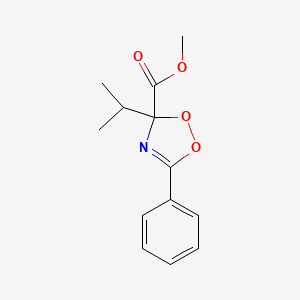
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate is a synthetic organic compound that belongs to the class of dioxazole derivatives This compound is characterized by its unique structure, which includes a dioxazole ring fused with a carboxylate group, a phenyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with isocyanates, followed by cyclization to form the dioxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate can be compared with other similar compounds, such as:
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
Cinnamaldehyde: Contains a phenyl group and an aldehyde functional group.
Indole derivatives: Compounds with a fused benzene and pyrrole ring structure.
The uniqueness of this compound lies in its dioxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
64686-53-9 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9(2)13(12(15)16-3)14-11(17-18-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
AXKZCGMOHWBGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(N=C(OO1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















